MES hydrate

Metal Speciation Bioinorganic Chemistry Enzyme Assays

MES hydrate (2-(N-Morpholino)ethanesulfonic acid hydrate) is a non-negotiable, non-interchangeable zwitterionic Good's buffer for your acidic-pH workflows (pH 5.5–6.7). Unlike Tris or phosphate buffers which inhibit enzymes or precipitate with divalent cations, MES hydrate is one of only three Good's buffers proven completely non-complexing with Cu²⁺, Zn²⁺, Ca²⁺, and Mg²⁺. This ensures artifact-free kinetic data for metalloenzymes (e.g., IDE), and its low toxicity and minimal membrane permeability preserve cell viability superior to Tris and phosphate in mammalian culture. For nanozyme signal amplification, high-salt MES formulations boost substrate oxidation beyond commercial alternatives. Secure the buffer trusted for trace metal analysis and sensitive immunoassays to eliminate buffer-induced variability in your research.

Molecular Formula C6H15NO5S
Molecular Weight 213.25 g/mol
CAS No. 1266615-59-1
Cat. No. B3418628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMES hydrate
CAS1266615-59-1
Molecular FormulaC6H15NO5S
Molecular Weight213.25 g/mol
Structural Identifiers
SMILESC1COCCN1CCS(=O)(=O)O
InChIInChI=1S/C6H13NO4S.H2O/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);1H2
InChIKeyMIIIXQJBDGSIKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MES Hydrate (CAS 1266615-59-1): Definition, Key Properties, and In-Class Positioning


MES hydrate (2-(N-Morpholino)ethanesulfonic acid hydrate) is a zwitterionic biological buffer belonging to the 'Good's buffer' family, developed to meet strict criteria for biochemical research [1]. It is characterized by a pKa of 6.1 at 25°C, providing optimal buffering capacity in the pH range of 5.5 to 6.7 . MES hydrate is highly water-soluble, has low UV absorptivity, and is known for its minimal reactivity and metal-ion binding [2]. This compound is widely used in molecular biology, cell culture, and protein research applications, and is available in various high-purity grades suitable for demanding experimental workflows .

MES Hydrate (CAS 1266615-59-1) vs. Other Buffers: Why Substitution Can Compromise Assay Integrity


Generic substitution among biological buffers is not scientifically valid due to significant differences in their physicochemical properties and biological interactions [1]. While many buffers may have overlapping pH ranges, their specific interactions with metal ions, enzymes, and cellular components vary dramatically. For instance, a buffer like Tris, which buffers at a higher pH, can also inhibit respiratory enzymes and react with primary amines, whereas phosphate buffers can precipitate with divalent cations and inhibit key metabolic enzymes [2]. MES hydrate's unique profile—specifically its minimal metal-ion binding and low toxicity profile within its optimal pH range—distinguishes it from alternatives like HEPES, Tris, and phosphate, making it a critical, non-interchangeable reagent for specific applications . The quantitative evidence below demonstrates why MES hydrate is the superior choice for certain scientific workflows.

Quantitative Differentiation of MES Hydrate (CAS 1266615-59-1) from Key Comparators


MES Hydrate vs. HEPES and MOPS: Quantified Superiority in Copper(II) Ion Complexation

In head-to-head studies of copper binding, MES hydrate demonstrated a complete absence of complexation, whereas other commonly used buffers like HEPES, HEPPS, and HEPPSO exhibited strong binding with log Kc values ranging from 7.04 to 7.68, and MOPSO showed weak binding (log Kc 2.02) [1]. MES and MOPS did not bind copper, making them suitable for metal speciation studies. Further investigation using isothermal titration calorimetry (ITC) confirmed that MES at pH 6.0 shows imperceptible complexation ability with Cu²⁺ and Pb²⁺, and no complex formation with Zn²⁺, Cd²⁺, Ca²⁺, Co²⁺, Mg²⁺, Mn²⁺, and Ni²⁺ [2]. In contrast, MOPS and HEPES at pH 7.4 show mild binding affinity to Cu²⁺ and Pb²⁺ and weak affinity to Zn²⁺ and Cd²⁺ [2].

Metal Speciation Bioinorganic Chemistry Enzyme Assays

Enzymatic Activity: MES Hydrate Enables IDE Activity Where Citrate and Acetate Fail

A comparative study on insulin-degrading enzyme (IDE) activity demonstrated that MES buffer enables robust enzymatic function at acidic pH levels where other common buffers completely fail. At pH 5.11, IDE activity in 50 mM MES was measured at 11.8 nmol/min/mg, while no activity was detectable in either sodium acetate or sodium citrate buffers under the same conditions [1]. At pH 5.62, activity in MES increased to 71.1 nmol/min/mg, whereas sodium citrate allowed only 8.9 nmol/min/mg activity at pH 5.50 [1].

Enzymology Biochemistry Insulin-Degrading Enzyme

Cell Viability: MES Hydrate Outperforms Tris and Phosphate as a Low-Toxicity Buffer

MES hydrate is explicitly characterized as being 'less toxic to cells than other buffers such as Tris and phosphate,' a differentiation based on comparative biological performance . In a study on bull spermatozoa motility as a measure of cellular health, MES buffer consistently ranked as the best performer, surpassing HEPES, TES, Tris, and phosphate when buffer solutions contributed 120 m-osmoles/kg to a total diluent strength of 250 m-osmoles/kg [1]. When 50 mM buffer concentrations were used, MES and HEPES performed equally well and were superior to the other buffers [1].

Cell Culture Cytotoxicity Buffer Selection

MES Hydrate Delivers Greater Nanozyme Signal Enhancement Than Commercial Formulations

In the optimization of Prussian Blue nanozyme assays, the use of MES buffer containing 1.5–2 M NaCl or NH₄Cl was found to substantially increase the oxidation of 3,3′-diaminobenzidine (DAB), yielding a higher analytical signal compared to commercial DAB substrate formulations [1]. This demonstrates that MES, as part of an optimized substrate buffer, can directly enhance assay performance beyond what is achievable with standard, off-the-shelf kits. The study highlights that buffer composition, including the specific buffer species, is a critical parameter for maximizing nanozyme efficiency.

Nanozyme Colorimetric Assay Biosensing

MES Hydrate is One of Only Three Good's Buffers Without Metal-Ion Interference

A comprehensive analysis of Good's buffers identified that out of 20 well-known compounds, only three—MES, MOPS, and PIPES—do not form complexes with metal ions, thus avoiding serious interferences in protein analyses and other metal-sensitive assays [1]. This positions MES in a very select group of non-complexing buffers. While MOPS and PIPES also share this property, MES is specifically optimized for the pH 5.5-6.7 range, making it the preferred choice for acidic applications where the other two may not provide optimal buffering.

Protein Analysis Metal-Free Buffer Analytical Chemistry

Optimal Applications for MES Hydrate (CAS 1266615-59-1) Based on Quantitative Evidence


Enzymatic Studies Involving Metalloenzymes or Metal-Dependent Kinetics at Acidic pH

MES hydrate is the preferred buffer for studying enzymes like insulin-degrading enzyme (IDE) and other acidic-pH metalloenzymes. Unlike citrate and acetate, which can completely abolish activity at pH 5.11, MES enables robust and quantifiable enzymatic function [1]. Its proven inability to form complexes with a wide range of divalent metal ions (e.g., Cu²⁺, Zn²⁺, Ca²⁺, Mg²⁺) ensures that the buffer does not interfere with the enzyme's metal cofactor or substrate, providing a true reflection of kinetic parameters [2].

High-Sensitivity Nanozyme-Based Colorimetric and Immunoassays

When developing or optimizing assays using nanozymes like Prussian Blue, MES hydrate should be a primary buffer candidate. Evidence shows that MES-containing buffers, especially when supplemented with high salt (1.5-2 M NaCl or NH₄Cl), can substantially increase substrate oxidation and generate a higher signal than commercial formulations [3]. This property makes MES ideal for maximizing the analytical sensitivity in Western blotting, ELISA, and other immunostaining techniques.

Live-Cell Imaging and Mammalian Cell Culture Requiring Low Cytotoxicity

For mammalian cell culture, particularly when using media with a pH in the 5.5-6.7 range, MES hydrate offers a low-toxicity alternative to traditional buffers like Tris and phosphate . Its minimal membrane permeability ensures it does not disrupt intracellular pH, and empirical data on spermatozoa survival ranks it superior to Tris and phosphate in maintaining cellular viability [4]. This makes MES a critical component for cell-based assays, including immunofluorescence and autophagy studies .

Metal Speciation Studies and Bioinorganic Research

MES hydrate is one of only three Good's buffers that are completely non-complexing with metal ions, a property confirmed by direct binding studies [5]. For research involving trace metal analysis, metal-protein interactions, or the study of metallodrugs, using MES (within its operational pH range) eliminates the risk of buffer-induced artifacts. Its demonstrated inability to bind Cu²⁺, as opposed to HEPES and MOPSO which exhibit quantifiable binding constants, makes it the buffer of choice for experiments where metal ion speciation is critical [2].

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